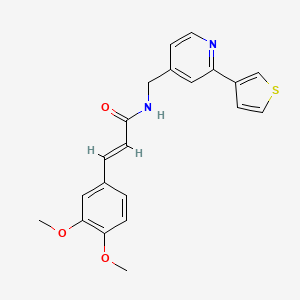![molecular formula C12H14N2OS B2810485 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline CAS No. 937607-47-1](/img/structure/B2810485.png)
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline” is a research chemical . It has a close relative compound “3-Iodo-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline” with a molecular formula of C12H13IN2OS .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiazole derivatives have been synthesized by various methods . For instance, a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- The synthesis of thiazole derivatives, including those similar to "4-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]aniline," has been explored for their potential antimicrobial activities. For instance, Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against bacterial and fungal strains (Wagnat W. Wardkhan et al., 2008).
Photophysical Properties and Electrochromic Applications
- Research by Yenilmez et al. (2013) focused on the synthesis of novel metallo-phthalocyanines bearing thiazole units. These compounds exhibit interesting photophysical properties and have potential applications in fluorescence quenching studies, indicating their use in sensing and imaging applications (H. Y. Yenilmez et al., 2013).
Fluorescent Properties for Biological Imaging
- Banoji et al. (2022) described the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showing significant antibacterial and antifungal activity. Some of these compounds exhibited emissions in the redshift region, suggesting potential as fluorescence probes in biological imaging (Venkateswarlu Banoji et al., 2022).
Synthesis of Fused Derivatives and Their Applications
- The research also extends to the synthesis of fused derivatives of thiazole compounds, which are explored for their various biological and chemical applications. This includes studies on their reactivity towards different reagents and the potential formation of novel compounds with specific functionalities.
Electrochromic Materials
- Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors. These materials exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in the near-infrared region (Shuai Li et al., 2017).
Zukünftige Richtungen
Thiazole derivatives, including “4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline”, could be further explored for their potential biological activities. Their synthesis methods could be optimized, and their mechanisms of action could be further investigated. These compounds could assist in the development of lead compounds as a treatment against microbial infection .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been associated with significant analgesic and anti-inflammatory activities .
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-12(16-8-14-9)6-7-15-11-4-2-10(13)3-5-11/h2-5,8H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFJMOXJAGKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
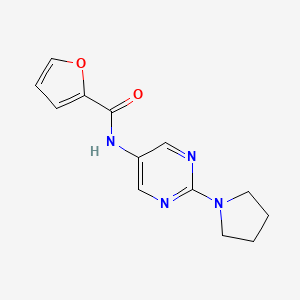
![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)
![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2810407.png)

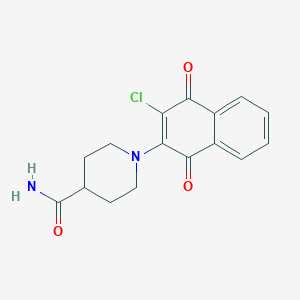
![3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2810414.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2810415.png)
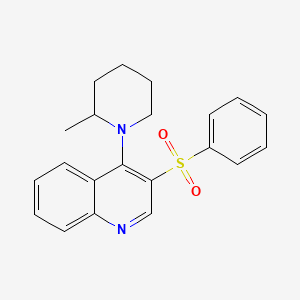
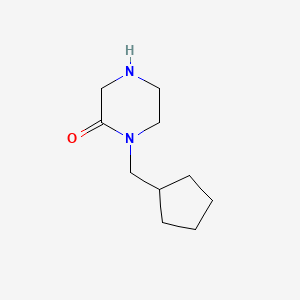
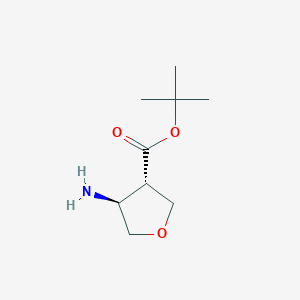
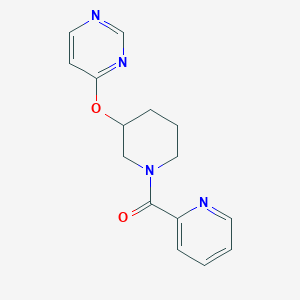
![5-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-3-amine](/img/structure/B2810423.png)
